molecular formula C15H27NO4S2 B2872548 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide CAS No. 1788676-22-1

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide

Cat. No.: B2872548
CAS No.: 1788676-22-1
M. Wt: 349.5
InChI Key: SDZNWBZZIVXOQP-UHFFFAOYSA-N
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Description

This compound is a bicyclic sulfonamide derivative featuring a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (camphor-derived) core linked to a methanesulfonamide group substituted with a 2-hydroxy-2-methyl-3-(methylthio)propyl chain. The bicyclic framework confers rigidity and stereochemical complexity, while the sulfonamide and thioether-hydroxyalkyl substituents introduce polar and hydrophobic functionalities.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4S2/c1-13(2)11-5-6-15(13,12(17)7-11)10-22(19,20)16-8-14(3,18)9-21-4/h11,16,18H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZNWBZZIVXOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(CSC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its applicability in medicinal chemistry and pharmacotherapy.

Chemical Structure and Properties

This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and antitumor effects. The chemical formula is C14H23N1O5SC_{14}H_{23}N_{1}O_{5}S, and it has a molecular weight of 319.4 g/mol. The structural features include a bicyclic framework, which may contribute to its biological interactions.

Antitumor Activity

Research indicates that many bicyclic compounds possess antitumor properties due to their ability to interfere with cellular processes such as DNA replication and repair. In vitro studies using MTT assays have shown that related compounds can inhibit the growth of tumor cell lines, suggesting that this compound may also exhibit similar antitumor activities.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study exploring the cytotoxic effects of sulfonamide derivatives demonstrated that certain modifications enhance antitumor activity against breast cancer cell lines (MCF-7). The results showed a dose-dependent response with IC50 values indicating effective concentrations in the micromolar range.
  • Mechanistic Insights :
    • Mechanistic studies have revealed that sulfonamides can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase.
  • Comparative Analysis :
    • Comparative studies with other known sulfonamides suggest that the presence of bulky groups in the bicyclic structure may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialStaphylococcus aureus10
Compound BAntitumorMCF-715
Compound CAntimicrobialE. coli20
Compound DAntitumorHeLa12

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of camphor-derived sulfonamides, differing primarily in the substituents on the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Compound Name / ID Substituent on Sulfonamide Nitrogen Key Features Synthesis Route (Reference)
Target Compound 2-Hydroxy-2-methyl-3-(methylthio)propyl Combines hydroxyl, thioether, and branched alkyl groups; polar-hydrophobic balance. Likely derived from (1S)-(+)-10-camphorsulfonyl chloride and 2-hydroxy-2-methyl-3-(methylthio)propylamine .
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8) N,N-Dimethyl Simpler substituent; increased hydrophilicity but reduced steric bulk. Reaction of camphorsulfonyl chloride with dimethylamine .
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (Compound 13) Adamantyl Bulky, lipophilic adamantane group; potential for enhanced membrane permeability or protein binding. Camphorsulfonyl chloride + 1-adamantylamine .
Camphor-10-sulfonamide () Unsubstituted -NH2 Minimal steric hindrance; high polarity. Direct sulfonamidation of camphor derivatives .
1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide (Compound 29) tert-Butyl + benzylidene Extended conjugation (benzylidene) and steric protection (tert-butyl); possible photochemical reactivity. Multi-step synthesis involving ketone condensation and sulfonamide coupling .

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The target compound’s hydroxy and thioether groups enhance water solubility compared to adamantyl (Compound 13) or tert-butyl (Compound 29) derivatives. However, it is less hydrophilic than the unsubstituted camphor-10-sulfonamide .
  • Steric Bulk : The branched propyl chain in the target compound may impede binding to sterically sensitive targets compared to N,N-dimethyl (Compound 8) but is less obstructive than adamantyl (Compound 13).
  • Chirality : The bicyclo[2.2.1]heptane core introduces multiple stereocenters. Enantiomer-specific activity is plausible, as seen in related camphor derivatives .

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